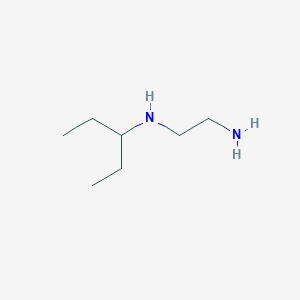![molecular formula C24H20N6O6S B2842625 N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847190-53-8](/img/no-structure.png)
N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H20N6O6S and its molecular weight is 520.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds often explores their synthesis, molecular docking studies, and pharmacological evaluations. For instance, Severina et al. (2020) detailed the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents, highlighting methodologies for crafting compounds with specific structural features and evaluating their interactions with biological targets like Type-A γ-aminobutyric acid receptor (GABAAR) (Severina et al., 2020). This study underscores the importance of synthetic strategies in developing compounds for biological applications, potentially applicable to N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide.
Antimicrobial and Anticonvulsant Activities
Compounds with pyrimidine and pyridine cores have been synthesized and tested for their antimicrobial activities, as exemplified by Abdel-rahman et al. (2002), who explored the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, compounds with structural similarities to the query compound may exhibit antimicrobial or anticonvulsant properties, suggesting a potential research application in designing new therapeutic agents.
properties
CAS RN |
847190-53-8 |
|---|---|
Molecular Formula |
C24H20N6O6S |
Molecular Weight |
520.52 |
IUPAC Name |
N-(4-acetylphenyl)-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20N6O6S/c1-13(31)14-4-8-16(9-5-14)25-18(32)12-37-22-19-21(28(2)24(34)29(3)23(19)33)26-20(27-22)15-6-10-17(11-7-15)30(35)36/h4-11H,12H2,1-3H3,(H,25,32) |
InChI Key |
SSACDEMTWIUAQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)
![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)
![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)
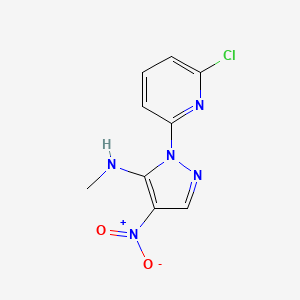

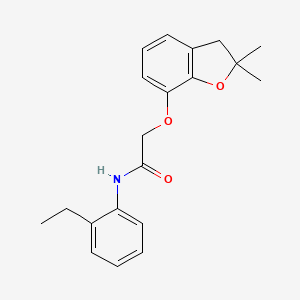
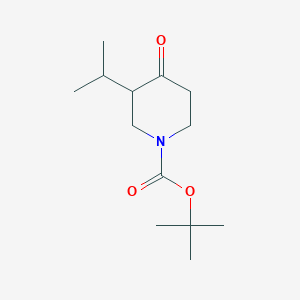

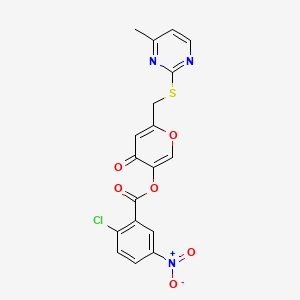
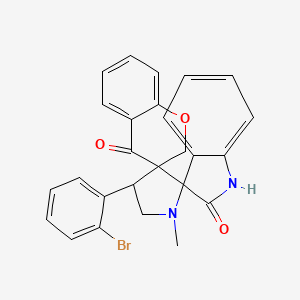
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)

